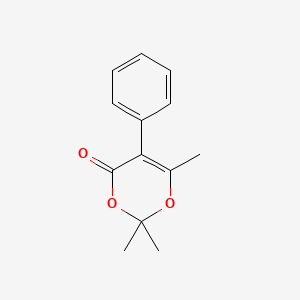

2,2,6-trimethyl-5-phenyl-4H-1,3-dioxin-4-one

Description

2,2,6-Trimethyl-5-phenyl-4H-1,3-dioxin-4-one is a heterocyclic compound characterized by a 1,3-dioxin-4-one core substituted with three methyl groups at positions 2, 2, and 6, and a phenyl group at position 4. This compound is structurally related to 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD), a well-known precursor for generating acetylketene via thermal decomposition . The phenyl substitution at position 5 introduces steric and electronic effects that differentiate its reactivity and stability from analogous dioxinones. It is widely used in organic synthesis as a ketene precursor, particularly in the formation of acetoacetamides, β-keto amides, and heterocyclic systems .

Properties

IUPAC Name |

2,2,6-trimethyl-5-phenyl-1,3-dioxin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-9-11(10-7-5-4-6-8-10)12(14)16-13(2,3)15-9/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFOYPAZJOIURV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(O1)(C)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30523030 | |

| Record name | 2,2,6-Trimethyl-5-phenyl-2H,4H-1,3-dioxin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30523030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87769-42-4 | |

| Record name | 2,2,6-Trimethyl-5-phenyl-2H,4H-1,3-dioxin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30523030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6-trimethyl-5-phenyl-4H-1,3-dioxin-4-one typically involves the reaction of diketene with acetone in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Diketene} + \text{Acetone} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,6-Trimethyl-5-phenyl-4H-1,3-dioxin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the dioxinone ring into more reduced forms.

Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of phenylacetic acid or benzophenone derivatives.

Reduction: Formation of reduced dioxinone derivatives.

Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

Synthesis and Reactivity

The compound can be synthesized through the reaction of diketene with acetone in the presence of an acidic catalyst. This process yields a stable diketene-acetone adduct that can be further utilized in various synthetic pathways.

Key Reactions Involving 2,2,6-Trimethyl-5-phenyl-4H-1,3-dioxin-4-one:

- Formation of β-Keto Esters and β-Ketoamides :

- Synthesis of Dihydropyrimidinones :

- Acetoacetylation Reactions :

Case Studies

- Synthesis of Hsp90 Inhibitors :

- Development of Glycosyl Carbodiimide :

- Formation of 1,3-Oxazine Derivatives :

Industrial Applications

The compound is also recognized for its role as an intermediate in industrial chemistry:

Mechanism of Action

The mechanism of action of 2,2,6-trimethyl-5-phenyl-4H-1,3-dioxin-4-one involves its reactivity with various nucleophiles and electrophiles. The dioxinone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with molecular targets. The phenyl group can participate in π-π interactions, enhancing the compound’s binding affinity to certain targets.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s closest analogs include:

2,2,6-Trimethyl-4H-1,3-dioxin-4-one (TMD) : Lacks the 5-phenyl group.

Acetoacetate esters (e.g., ethyl acetoacetate): Contain ester groups instead of the dioxinone ring.

Meldrum’s acid (2,2-Dimethyl-1,3-dioxane-4,6-dione) : Features a six-membered ring with two ketone groups.

Key Differences :

- Electronic Effects: The electron-withdrawing dioxinone ring stabilizes the ketene intermediate, while the phenyl group may enhance resonance stabilization of reaction intermediates .

Thermal Stability and Reactivity

- Thermal Behavior: Both TMD and the 5-phenyl derivative require high temperatures (>150°C) for ketene generation, but the phenyl group may increase activation energy due to steric stabilization of the dioxinone ring .

- Solvent Dependence : Reactions in high-boiling solvents like trans-decalin (b.p. 185°C) are optimal for both compounds .

Catalytic and Kinetic Studies

Biological Activity

2,2,6-Trimethyl-5-phenyl-4H-1,3-dioxin-4-one is an organic compound belonging to the dioxinone class. Its unique structure, characterized by a dioxinone ring with three methyl groups and a phenyl group, makes it a significant compound in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Formula: C13H14O3

Molecular Weight: 218.248 g/mol

CAS Number: 87769-42-4

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| LogP | 2.727 |

The biological activity of this compound is primarily attributed to its reactivity with various nucleophiles and electrophiles. The dioxinone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biomolecules. Additionally, the phenyl group enhances the compound's binding affinity through π-π interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains. For example:

- Study Findings: The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. In a study published in the Journal of Medicinal Chemistry, it was found to induce apoptosis in cancer cell lines.

- Mechanism: The compound activates caspase pathways leading to programmed cell death.

Neuroprotective Effects

Additionally, this compound has shown promise in neuroprotection. Research indicates that it may mitigate oxidative stress in neuronal cells.

- Case Study: In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in a significant reduction in cell death.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of diketene with acetone under controlled conditions. Its applications extend beyond basic research into potential medicinal uses:

- Drug Development: Investigated as a precursor for novel pharmaceuticals.

- Organic Synthesis: Used as a building block for complex organic molecules.

Research Findings Summary

A summary of key findings from various studies on the biological activity of this compound is presented below:

Q & A

Q. What are the standard synthetic routes for 2,2,6-trimethyl-5-phenyl-4H-1,3-dioxin-4-one, and how are reaction conditions optimized?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura reaction between 5-iodo-1,3-dioxin-4-one and potassium alkynyltrifluoroborate salts (e.g., potassium tolylethynyltrifluoroborate) yields derivatives in ~72% under inert atmospheres with PdCl₂ catalysis at 353 K in THF/water . Optimization involves adjusting equivalents of reactants, catalyst loading (e.g., 2.0 mol% PdCl₂), and reaction time (3 hours). Column chromatography (ethyl acetate) is used for purification .

Q. How is the structural integrity of this compound confirmed in academic research?

X-ray crystallography is the gold standard. The SHELX software suite (e.g., SHELXL) refines small-molecule structures by analyzing diffraction data. For example, bond lengths (C–H = 0.95–0.98 Å) and thermal displacement parameters (Uiso) are calculated to validate geometry . Complementary techniques include NMR (for functional group analysis) and HPLC (purity >95%) .

Q. What are the common applications of this compound in heterocyclic synthesis?

It serves as a precursor for β-ketoesters and β-ketothioesters via reactions with alcohols/thiols under toluene reflux (100°C, 12 hours) . It also generates acylketene intermediates for coumarin synthesis when condensed with phenols in high-boiling solvents like trans-decalin (185°C) .

Advanced Research Questions

Q. How does the dioxinone ring’s electronic structure influence its reactivity in cross-coupling reactions?

The electron-deficient 1,3-dioxin-4-one ring stabilizes transition states in palladium-catalyzed reactions. Density Functional Theory (DFT) studies suggest that the ring’s conjugation with the carbonyl group lowers the activation energy for oxidative addition steps, enhancing coupling efficiency with arylboronic acids .

Q. What methodologies resolve contradictions in reported crystallographic data for derivatives?

Discrepancies in bond angles or space groups arise from differences in refinement protocols (e.g., SHELXL vs. OLEX2). Rigorous validation includes:

Q. How can computational modeling predict regioselectivity in derivatization reactions?

Molecular docking and frontier molecular orbital (FMO) theory identify reactive sites. For example, the HOMO localization on the phenyl ring predicts electrophilic substitution at the para position. MD simulations (e.g., Gaussian 09) optimize transition states for Suzuki-Miyaura couplings .

Q. What strategies mitigate side reactions during scale-up of dioxinone-based syntheses?

- Catalyst tuning : Replace PdCl₂ with air-stable Pd(OAc)₂ to reduce oxidative byproducts.

- Solvent selection : Use DMF instead of THF for higher solubility at scale.

- Temperature control : Gradual heating (1°C/min) prevents exothermic decomposition .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

| Method | Yield (%) | Catalyst | Conditions | Key Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 72 | PdCl₂ | THF/H₂O, 353 K, 3 h | |

| Acylketene Condensation | 85 | Solvent-only | trans-Decalina, 185°C |

Q. Table 2. Analytical Parameters for Structural Validation

| Technique | Parameters | Acceptable Range |

|---|---|---|

| X-ray | R1, wR2 | <0.05, <0.10 |

| ¹H NMR | δ (ppm) for CH₃ groups | 1.2–1.5 |

| HPLC | Retention time (min), purity | >95% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.